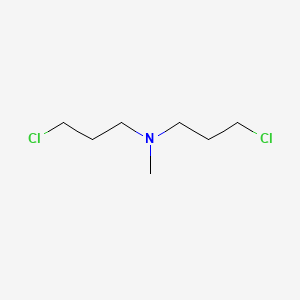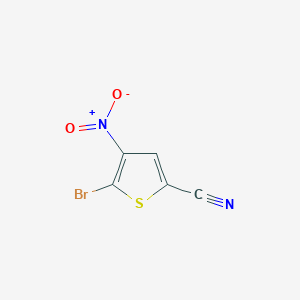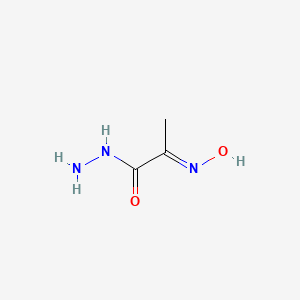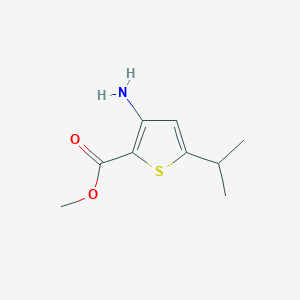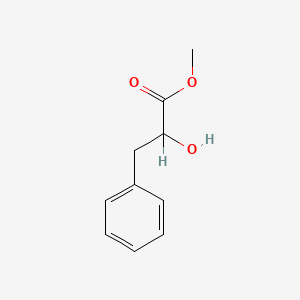
Methyl 2-hydroxy-3-phenylpropanoate
Übersicht
Beschreibung
Methyl 2-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as 2-Hydroxy-3-phénylpropanoate de méthyle, 2-HYDROXY-3-PHENYL-PROPIONIC ACID METHYL ESTER, and Benzenepropanoic acid, α-hydroxy-, methyl ester .
Synthesis Analysis
The synthesis of this compound involves an efficient protocol where the erythro (±) isomer is obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer is then effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The erythro (±) isomer is obtained by simple reduction and the threo (±) isomer is obtained by an inversion method .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.2 . It is typically stored in a sealed container at room temperature . The physical form of the compound can be solid, semi-solid, or liquid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Methyl 2-hydroxy-3-phenylpropanoate has been explored in various synthetic and chemical reactions. One study highlights its role in the formation of cyclopropane derivatives via the Blaise rearrangement, demonstrating its potential in organic synthesis (Abe & Suehiro, 1982). Another research demonstrates its use in the enzymatic resolution of esters, showing its relevance in biochemical processes (Ribeiro, Passaroto, & Brenelli, 2001).
Application in Medicinal Chemistry
This compound is also significant in medicinal chemistry. For example, it has been used in the chemoenzymatic synthesis of the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), two important anticancer drugs (Hamamoto et al., 2000).
Material Science and Sensor Development
In material science, the compound has applications in the development of sensors. A study on the determination of dipole moments of synthesized coumarin–triazole derivatives, which include this compound, shows its potential in the creation of sensitive fluorescence sensors for metal ions (Joshi et al., 2015).
Environmental Chemistry
This compound is relevant in environmental chemistry as well. For instance, its derivatives have been studied in the context of atmospheric chemistry, particularly in the degradation of photo-oxidation products (Spaulding et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929534 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13674-16-3 | |
| Record name | Methyl 2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




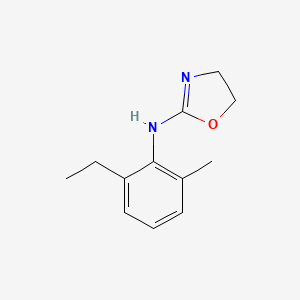
![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B3252287.png)




